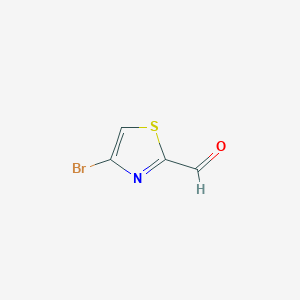

4-Bromo-2-formylthiazole

Beschreibung

Overview of Thiazole (B1198619) Heterocycles in Contemporary Organic Synthesis

Thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, are significant scaffolds in organic synthesis. rsc.orgwjrr.org Their unique structural and electronic properties make them versatile building blocks for a wide array of more complex molecules. wjrr.org The thiazole ring is a key component in numerous natural products and biologically active compounds, including vitamin B1 (thiamine) and penicillin. researchgate.netnih.gov This has spurred considerable interest in the development of synthetic methodologies utilizing thiazole derivatives. nih.gov In synthetic chemistry, the thiazole moiety can serve as a stable platform for further functionalization or as a masked formyl group, which can be revealed in later stages of a synthesis. rsc.orgorgsyn.org The stability of the thiazole ring under a variety of reaction conditions further enhances its utility as a synthetic auxiliary. orgsyn.org

Significance of Brominated and Formylated Thiazole Derivatives in Synthetic Design

The strategic placement of bromo and formyl groups on the thiazole ring dramatically enhances its value as a synthetic intermediate. The bromine atom, a versatile halogen, serves as a handle for a multitude of cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. thieme-connect.com This allows for the introduction of a wide range of substituents at a specific position on the thiazole core, enabling the construction of diverse molecular libraries. The formyl group, an aldehyde, is a reactive functional group that can undergo a variety of transformations including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation and olefination reactions. The presence of both a bromo and a formyl group on the same thiazole scaffold, as in 4-Bromo-2-formylthiazole, creates a bifunctional building block with orthogonal reactivity, allowing for sequential and selective modifications at two distinct sites.

Academic Context of this compound as a Crucial Synthetic Intermediate

This compound has emerged as a critical intermediate in the synthesis of a variety of target molecules, particularly in the realm of medicinal chemistry and materials science. guidechem.comchemimpex.com Its utility is demonstrated in the synthesis of precursors for PET radioligands, highlighting its importance in the development of diagnostic tools. thieme-connect.com The compound serves as a key starting material, with the bromo and formyl groups providing the necessary anchor points for the elaboration of more complex structures. thieme-connect.com For instance, it has been utilized in multi-step syntheses where the formyl group is first modified, followed by a cross-coupling reaction at the bromine-bearing carbon. thieme-connect.com The synthesis of this key intermediate is often achieved through the bromination of 2-formylthiazole. The strategic importance of this compound lies in its ability to provide a reliable and versatile platform for the efficient construction of complex, functionalized thiazole-containing molecules. guidechem.comthieme-connect.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H2BrNOS |

| Molecular Weight | 192.03 g/mol |

| CAS Number | 167366-05-4 |

| Appearance | Pale-yellow to Yellow-brown Solid |

| pKa (Predicted) | -2.33 ± 0.10 |

Table compiled from search results. guidechem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNOS/c5-3-2-8-4(1-7)6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUXMFGFGCJNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376797 | |

| Record name | 4-Bromo-2-formylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167366-05-4 | |

| Record name | 4-Bromo-2-formylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromothiazole-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Formylthiazole

Direct Synthetic Routes

Direct synthetic routes aim to construct the 4-bromo-2-formylthiazole ring system in a single or few-step sequence from acyclic precursors, incorporating the required bromo and formyl functionalities during the cyclization process.

Classical Approaches to Thiazole (B1198619) Ring Formation Incorporating Bromination and Formylation

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of thiazole chemistry. mdpi.comnih.gov This classical method involves the condensation of an α-halocarbonyl compound with a thioamide. mdpi.com In principle, this compound could be synthesized by reacting a suitable thioamide with a 3-halo-2-oxopropanal derivative. For instance, the reaction of thioformamide (B92385) with a 3-bromo-2-oxopropanal derivative would directly yield the desired thiazole skeleton. However, the stability and availability of such highly functionalized starting materials can be a limiting factor.

A more practical classical approach involves a multi-component reaction where the key functionalities are introduced sequentially in a one-pot synthesis. For example, α-active methylene (B1212753) ketones can undergo bromination, followed by reaction with potassium thiocyanate (B1210189) and subsequent condensation with primary amines to yield thiazol-2(3H)-imine derivatives. ekb.eg While not directly yielding this compound, this illustrates the classical one-pot strategy of combining bromination and cyclization.

Modern Strategies for Regioselective Synthesis of this compound

Modern synthetic methods offer more precise control over regioselectivity, often through the use of transition-metal catalysis. Direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted heterocycles, as it avoids the need for pre-functionalized starting materials. rsc.org

Palladium-catalyzed direct C-H arylation of thiazoles has been shown to be highly regioselective. The selectivity for functionalization at the C2, C4, or C5 positions can be controlled by the choice of catalyst, ligand, and base. rsc.orgnih.gov For example, a Pd/PPh₃/NaOtBu system can direct arylation to the C2 position, while a Pd/Bphen/K₃PO₄ system favors the C5 position. nih.gov In principle, a sequential C-H activation strategy could be envisioned for the synthesis of this compound, involving a regioselective C-H bromination at the 4-position followed by a regioselective C-H formylation at the 2-position.

Precursor-Based Synthesis and Derivatization

These methods start with a pre-formed thiazole ring and introduce or modify the substituents at the 2- and 4-positions to arrive at the target molecule.

Synthesis from Readily Available Thiazole Precursors

A common strategy involves the modification of commercially available or easily synthesized thiazole precursors. One of the most direct methods is the bromination of 2-formylthiazole. However, direct bromination of thiazole can be challenging due to the deactivation of the ring by the formyl group.

A more widely used approach starts with 2-aminothiazole (B372263) derivatives. The Sandmeyer reaction, a well-established method for converting amino groups to halides, can be employed. ias.ac.inresearchgate.net For instance, 2-aminothiazole can be diazotized and then treated with a bromide source, such as copper(I) bromide, to introduce the bromine atom. nih.gov If starting with a 2-aminothiazole that already has the desired 4-position substituent (or a precursor), this can be an effective route.

Strategies Employing Thiazole-2,4-dibromo Precursors

A highly effective and regioselective route to this compound starts with the readily available 2,4-dibromothiazole. The difference in reactivity between the C2 and C4 positions allows for selective functionalization. The C2 position is more electron-deficient and thus more susceptible to metal-halogen exchange. thieme-connect.comnih.gov

The synthesis involves a regioselective halogen-metal exchange at the C2 position using an organometallic reagent, typically an organolithium or a Grignard reagent, at low temperatures. The resulting 4-bromo-2-lithiothiazole or 4-bromo-2-magnesiated-thiazole is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the formyl group. umich.edugoogle.comgrowingscience.com This method is highly efficient and provides excellent control over the regiochemistry.

Table 1: Regioselective Formylation of 2,4-Dibromothiazole

| Reagents | Conditions | Product | Yield | Reference |

| 1. n-BuLi, Et₂O2. DMF | -78 °C to rt | This compound | High | umich.edu |

| 1. i-PrMgCl, THF2. DMF | 0 °C to rt | This compound | High | google.com |

Functional Group Interconversion for Formyl and Bromo Moieties

Functional group interconversion provides alternative pathways to introduce the required formyl and bromo groups onto a pre-existing thiazole scaffold.

For the introduction of the formyl group at the C2 position, a common precursor is a 2-methylthiazole (B1294427) derivative. The methyl group can be oxidized to a formyl group using various oxidizing agents. For example, 4-bromo-2-methylthiazole (B1272499) can be oxidized to this compound. Alternatively, a 2-carboxylic acid derivative, such as 4-bromothiazole-2-carboxylic acid, can be reduced to the corresponding alcohol, (4-bromothiazol-2-yl)methanol, which is then oxidized to the aldehyde. The reduction of the carboxylic acid ester to the alcohol can be achieved in high yield using reducing agents like sodium borohydride (B1222165).

Table 2: Functional Group Interconversion to Formyl Group Precursors

| Starting Material | Reagents | Product | Yield | Reference |

| Ethyl 4-bromothiazole-2-carboxylate | NaBH₄, EtOH | (4-Bromothiazol-2-yl)methanol | 91% | |

| Ethyl 4-bromothiazole-2-carboxylate | NaBH₄, LiCl, THF/H₂O | (4-Bromothiazol-2-yl)methanol | 95% |

For the introduction of the bromine atom at the C4 position, the Sandmeyer reaction on a 4-aminothiazole precursor is a viable option, analogous to the methods used for the C2 position. This involves the diazotization of the 4-amino group followed by treatment with a bromide source. ias.ac.inresearchgate.net

Catalytic Synthesis Approaches

Catalytic reactions, particularly those employing transition metals like palladium and copper, form the cornerstone of contemporary thiazole chemistry. They enable the construction of the thiazole core and the precise installation of various substituents.

Palladium catalysis is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds, and it has been extensively used in the synthesis and functionalization of thiazoles. nih.gov Ligand-free palladium(II) acetate (B1210297) (Pd(OAc)₂) has been shown to be highly efficient in the direct arylation of thiazole derivatives, a method that is both economically and environmentally appealing as it reduces waste compared to traditional cross-coupling reactions. nih.govorganic-chemistry.org Such reactions can be performed with very low catalyst loadings, sometimes as low as 0.001 to 0.1 mol %, particularly with activated aryl bromides. nih.gov These C-H activation strategies typically yield 5-arylated thiazoles with high regioselectivity. organic-chemistry.org

In the context of this compound, palladium-catalyzed reactions are crucial for its derivatization. The bromine atom at the 4-position serves as an excellent handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Cross-coupling reactions are fundamental to derivatizing halogenated thiazoles like this compound. These reactions allow for the strategic formation of C-C bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling : This reaction is one of the most versatile methods for creating aryl-aryl bonds. This compound can be effectively coupled with various boronic acids in the presence of a palladium catalyst. For instance, the reaction of this compound with (4-fluorophenyl)boronic acid proceeds efficiently under Suzuki coupling conditions. chemicalbook.com Similarly, other bromo-thiazole and bromo-thiophene analogs have been successfully functionalized using Suzuki reactions with catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), demonstrating the broad applicability of this method. mdpi.com A biocatalytic approach has also been developed where 2-aminothiazoles are first brominated enzymatically and then subjected to Suzuki-Miyaura coupling without intermediate purification, showcasing a green alternative for generating arylated thiazoles. nih.gov

Stille Coupling : The Stille reaction involves the coupling of an organotin compound with an organohalide. While direct Stille coupling of this compound is feasible, a common strategy involves converting the bromo-thiazole into its organostannane derivative first. For example, 2-formyl-4-(tributylstannyl)thiazole (B112333) can be synthesized and then used in Stille cross-coupling reactions. This highlights the utility of the bromo-precursor in accessing the necessary organometallic reagents for these transformations.

Sonogashira Coupling : This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. It has been noted as a potential reaction for the derivatization of this compound, allowing for the introduction of alkyne moieties, which are valuable for further chemical modifications. thieme-connect.com

Negishi Coupling : Involving the reaction of an organozinc compound with an organohalide, the Negishi coupling is another established method for thiazole functionalization. Thiazolylzinc reagents can be prepared and coupled under palladium catalysis, although modern direct arylation methods are often preferred for their improved atom economy. organic-chemistry.orgclockss.org

| Reaction Type | Thiazole Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | This compound | (4-fluorophenyl)boronic acid | Pd Catalyst | Dioxane/water, 20°C, 5 min | 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | chemicalbook.com |

| Suzuki-Miyaura | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Aryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | 90°C | Mono- and bis-arylated products | mdpi.com |

| Sonogashira | This compound | Terminal alkynes | Pd Catalyst / Cu co-catalyst | Not specified | 4-alkynyl-2-formylthiazole | thieme-connect.com |

| Stille | 2-Formyl-4-(tributylstannyl)thiazole | Aryl or vinyl halides | Pd Catalyst | Not specified | 4-aryl/vinyl-2-formylthiazole |

Copper catalysis offers a complementary and often more economical alternative to palladium for the synthesis of thiazole systems. rsc.org These methods are particularly useful for constructing the thiazole ring itself from simpler acyclic precursors.

Novel copper(I)-catalyzed cascade reactions have been developed for the functionalization of thiazoles. rsc.org One such strategy is the [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN), which proceeds under mild, redox-neutral conditions to form functionalized thiazoles with good functional group tolerance. acs.org Another copper(I)-catalyzed three-component reaction involves thioamides, ynals, and alcohols to produce valuable thiazoles through the formation of new C–S, C–N, and C–O bonds in a single pot. acs.org Copper-mediated C-H activation has also been employed for the direct thiolation of heterocycles, including thiazoles, using thiols. wpmucdn.com While these methods generally focus on the synthesis of the thiazole core, they represent powerful strategies for accessing precursors that could be subsequently brominated and formylated to yield this compound.

| Method | Catalyst | Key Reactants | Key Features | Reference |

|---|---|---|---|---|

| [3+1+1] Condensation | Cu(I) | Oximes, Anhydrides, KSCN | Redox-neutral, mild conditions, good functional group tolerance. | acs.org |

| Three-Component Cyclization | Cu(I) | Thioamides, Ynals, Alcohols | High step economy, good regioselectivity. | acs.org |

| Dearomatizing Cascade | CuPF₆(MeCN)₄ | Thiazoles, α-aryl-α-diazoesters | Forms highly functionalized 4-thiazolines under benign conditions. | rsc.org |

| C-H Thiolation | Cu(I) | Thiazoles, Thiols | Direct functionalization of C-H bond, palladium-free. | wpmucdn.com |

Cross-Coupling Reactions (e.g., Negishi, Stille, Sonogashira, Suzuki-Miyaura) for Thiazole Derivatization

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical and pharmaceutical industries. researchgate.netosi.lv For thiazole synthesis, this involves developing protocols that minimize waste, avoid hazardous solvents, and utilize recyclable materials. researchgate.net

Performing reactions without a solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. Several solvent-free methods for thiazole synthesis have been developed, often employing grinding or heating techniques. scispace.comnih.gov

One approach involves the one-pot, multi-component condensation of α-haloketones, thiourea (B124793) or thioamides, and aldehydes under solvent-free conditions, often by grinding the reactants in a mortar and pestle. scispace.comtandfonline.comresearchgate.net This method is characterized by reduced reaction times, higher yields, and operational simplicity compared to conventional solvent-based methods. scispace.com Another efficient solvent-free protocol describes the reaction between acid chlorides, ammonium (B1175870) thiocyanate, tetramethylguanidine, and α-bromocarbonyl compounds at room temperature. nih.gov These methodologies, while general for the Hantzsch thiazole synthesis, provide a green framework that could be adapted for the synthesis of this compound precursors. tandfonline.com

Key strategies include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. bepls.comeurjchem.com It has been successfully used in the multi-component synthesis of various thiazole derivatives. eurjchem.com

Use of Green Solvents : When a solvent is necessary, environmentally benign options like water or polyethylene (B3416737) glycol (PEG) are preferred. bepls.com PEG is non-toxic, inexpensive, and recyclable, making it an excellent alternative to traditional organic solvents. srce.hr

Recyclable Catalysts : The use of solid-supported or recyclable catalysts, such as silica-supported tungstosilicic acid or copper ferrite (B1171679) nanoparticles, aligns with green chemistry principles. mdpi.comeurjchem.com These catalysts can be easily recovered by filtration and reused multiple times without significant loss of activity, making the process more sustainable and cost-effective. mdpi.comresearchgate.net

These green protocols represent the forefront of sustainable chemical manufacturing and are highly applicable to the synthesis of valuable heterocyclic compounds like this compound. researchgate.net

| Green Principle | Methodology | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | One-pot grinding of α-haloketones, thiourea, and aldehydes | Room temperature, mortar and pestle | Reduced reaction time, high yields, simple work-up. | scispace.comresearchgate.net |

| Microwave-Assisted | Multicomponent reaction of α-haloketone, thiourea, and aldehyde | Solvent-free, microwave irradiation | Rapid, excellent yields, catalyst-free. | eurjchem.com |

| Recyclable Solvent | Claisen-Schmidt condensation | PEG-400 as solvent | Non-toxic, recyclable solvent, clean reaction. | srce.hr |

| Recyclable Catalyst | Hantzsch thiazole synthesis | Silica supported tungstosilisic acid | Catalyst is recoverable and reusable, high yields. | mdpi.com |

| Aqueous Media | Reaction of dithiocarbamates and α-halocarbonyls | Water as solvent, reflux | Eliminates organic solvents, simple procedure. | bepls.com |

Reactivity and Reaction Mechanisms of 4 Bromo 2 Formylthiazole

Reactivity of the Formyl Group

The formyl group is an electron-withdrawing group that influences the reactivity of the thiazole (B1198619) ring and participates in a variety of chemical transformations typical of aldehydes.

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group in 4-Bromo-2-formylthiazole is electrophilic and susceptible to attack by nucleophiles. smolecule.comcymitquimica.com This leads to nucleophilic addition reactions, a fundamental class of reactions for aldehydes. youtube.com

One common example is the reaction with Grignard reagents. For instance, treatment of this compound with ethynylmagnesium bromide results in the formation of a secondary alcohol, 1-(4-bromothiazol-2-yl)prop-2-yn-1-ol. rsc.org In this reaction, the nucleophilic carbon of the Grignard reagent adds to the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. youtube.comrsc.org

Table 1: Nucleophilic Addition Reaction of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Ethynylmagnesium bromide | 1-(4-Bromothiazol-2-yl)prop-2-yn-1-ol |

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group of this compound can be oxidized to a carboxylic acid. This transformation is a common and important reaction in organic synthesis. Strong oxidizing agents are typically employed for this purpose.

Agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can facilitate the oxidation of the formyl group to a carboxyl group, yielding 4-bromo-1,3-thiazole-2-carboxylic acid. This reaction involves a two-electron process where the aldehyde is converted to the corresponding carboxylic acid.

Table 2: Oxidation of this compound

| Product | Oxidizing Agent(s) |

|---|---|

| 4-Bromo-1,3-thiazole-2-carboxylic acid | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |

Reduction Reactions to Hydroxymethyl Groups

The formyl group of this compound can be readily reduced to a primary alcohol, specifically a hydroxymethyl group. This reduction is typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, converting this compound to (4-bromothiazol-2-yl)methanol. ambeed.com The reaction is often carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at temperatures ranging from 0°C to room temperature. ambeed.com The hydride ion from the borohydride acts as a nucleophile, attacking the carbonyl carbon. youtube.com Subsequent workup with water provides the final alcohol product. ambeed.com Lithium aluminum hydride (LiAlH₄) can also be used for this reduction.

Table 3: Reduction of this compound

| Reducing Agent | Solvent(s) | Temperature | Product | Yield |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | 0°C to room temperature | (4-Bromothiazol-2-yl)methanol | ~78-82% ambeed.com |

| Sodium Borohydride (NaBH₄) | Ethanol | Room temperature | (4-Bromothiazol-2-yl)methanol | 44% ambeed.com |

| Sodium Borohydride (NaBH₄) | Tetrahydrofuran (B95107)/Methanol | 0°C to 35°C | (4-Bromothiazol-2-yl)methanol | - |

Condensation Reactions

The formyl group of this compound can undergo condensation reactions with various nucleophiles, particularly those containing an amine group. smolecule.com These reactions are fundamental in the synthesis of more complex molecules.

For example, it can react with amines or hydrazines to form imines or hydrazones, respectively. smolecule.com Another significant condensation reaction is the Claisen-Schmidt condensation, where the aldehyde reacts with a ketone in the presence of a base. An example is the reaction with 2-hydroxyacetophenone, which proceeds via a chalcone (B49325) intermediate and can ultimately lead to the formation of thiazole-containing chromone (B188151) derivatives through the Algar-Flynn-Oyamada reaction. semanticscholar.org

Reactivity of the Bromine Atom at the Thiazole Ring

The bromine atom at the 4-position of the thiazole ring is a key functional group that allows for further derivatization of the heterocyclic core. evitachem.com

Nucleophilic Substitution Reactions

The bromine atom on the thiazole ring can be displaced by various nucleophiles through nucleophilic substitution reactions. evitachem.comevitachem.comcymitquimica.com This reactivity allows for the introduction of different functional groups at the 4-position of the thiazole.

While direct examples with this compound are not extensively detailed in the provided search results, analogous bromothiazole derivatives readily undergo such reactions. evitachem.comevitachem.com For instance, nucleophiles like amines or thiols can replace the bromine atom. evitachem.com Reagents such as sodium methoxide (B1231860) can also be used for nucleophilic substitution. Furthermore, the bromine atom is crucial for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where it can be coupled with boronic acids to form new carbon-carbon bonds. smolecule.com

Metal-Halogen Exchange Reactions (e.g., Bromo-lithium Exchange)

Metal-halogen exchange is a key transformation for this compound, converting the carbon-bromine bond into a carbon-metal bond. This reaction significantly enhances the nucleophilicity of the C-4 position, paving the way for subsequent reactions with various electrophiles.

The most common type of metal-halogen exchange for this compound is the bromo-lithium exchange. wikipedia.org This reaction is typically carried out using an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78°C to -90°C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). googleapis.com The process involves the exchange of the bromine atom with a lithium atom, generating a highly reactive 2-formyl-4-lithiothiazole intermediate. wikipedia.org

The rate of lithium-halogen exchange is generally rapid and kinetically controlled, influenced by the stability of the resulting carbanion. wikipedia.org The order of reactivity for halogens in this exchange is typically I > Br > Cl. wikipedia.org The success of the reaction relies on the careful control of temperature to prevent side reactions.

An example of this reaction involves the treatment of this compound with n-butyllithium at -78°C. The resulting lithiated species can then be quenched with an electrophile, such as N-acetyl morpholine, to introduce a new functional group at the 4-position.

Cross-Coupling Reactions at the Bromine Site

The bromine atom at the C-4 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures.

One of the most utilized cross-coupling reactions is the Stille reaction. This reaction involves the coupling of the bromothiazole with an organostannane reagent in the presence of a palladium catalyst. researchgate.net For instance, this compound can be coupled with various stannanes to introduce new substituents at the 4-position. researchgate.net

Another important cross-coupling reaction is the Suzuki-Miyaura coupling, which pairs the bromothiazole with an organoboron compound, such as a boronic acid or ester. harvard.edu This reaction is known for its mild conditions and tolerance of a wide range of functional groups. harvard.edu

The Sonogashira coupling is also employed to introduce alkyne moieties at the C-4 position. This reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. thieme-connect.com

The table below summarizes key cross-coupling reactions involving this compound.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Stille Coupling | Organostannane | Pd catalyst | 4-Substituted-2-formylthiazole |

| Suzuki-Miyaura Coupling | Organoboron compound | Pd catalyst | 4-Aryl/vinyl-2-formylthiazole |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | 4-Alkynyl-2-formylthiazole |

Electrophilic Aromatic Substitution on the Thiazole Ring

While the thiazole ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, these reactions can still occur, typically at the C-5 position. numberanalytics.com

In the case of this compound, the existing substituents play a crucial role in directing any potential electrophilic attack. The thiazole ring itself generally directs electrophilic substitution to the 5-position. numberanalytics.com The directing effects of substituents on heterocyclic rings can often be predicted by understanding their influence on substituted benzene rings. msu.edu

Both the formyl (-CHO) and bromo (-Br) groups are deactivating, electron-withdrawing groups. uci.edu The formyl group is a meta-director in electrophilic aromatic substitution on a benzene ring, while halogens are ortho, para-directors, although they are deactivating. uci.edu

In this compound, the combined electron-withdrawing effects of the nitrogen atom in the ring, the 2-formyl group, and the 4-bromo group significantly decrease the electron density of the thiazole ring, making it highly deactivated towards electrophilic attack. The presence of strong electron-withdrawing groups on a thiazole ring reduces its basicity and nucleophilicity. ijarsct.co.inanalis.com.my Consequently, electrophilic aromatic substitution on the C-5 position of this compound is expected to be very difficult to achieve and would require harsh reaction conditions.

Regioselectivity and Directing Effects of Substituents

Cycloaddition Reactions Involving the Thiazole Ring

Thiazoles can participate in cycloaddition reactions, although the aromatic stabilization of the thiazole ring often necessitates high temperatures for these reactions to proceed. wikipedia.org One notable example is the Diels-Alder reaction with alkynes, which, after the extrusion of sulfur, can lead to the formation of pyridines. wikipedia.org

Formal [4+2] cycloaddition reactions have been developed for the synthesis of thiazole-fused dihydropyrans. acs.org Additionally, [3+2] cycloaddition reactions involving thiazole derivatives have been reported for the synthesis of spirocyclic compounds. scilit.comrsc.org While these examples showcase the potential of the thiazole ring to undergo cycloadditions, specific studies on this compound in such reactions are not extensively detailed in the provided search results.

Proposed Reaction Mechanisms for Key Transformations

Metal-Halogen Exchange: The mechanism of lithium-halogen exchange is complex and can be influenced by factors such as the solvent and the nature of the organolithium reagent. princeton.edu It is generally accepted to proceed through a four-centered transition state involving the lithium atom, the halogen, and the carbon atoms of both the organolithium reagent and the aryl halide. princeton.edu Another proposed mechanism involves a nucleophilic attack of the organolithium reagent on the halogen atom, forming an "ate" complex intermediate. princeton.edu

Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. harvard.edu

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. harvard.edu

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final cross-coupled product. harvard.edu

Electrophilic Aromatic Substitution: The general mechanism for electrophilic aromatic substitution proceeds in two steps. pressbooks.pubsinica.edu.tw First, the electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pressbooks.pubnptel.ac.in In the second step, a base removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring. pressbooks.pub

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-Bromo-2-formylthiazole, offering detailed information about the proton and carbon frameworks.

Proton NMR (¹H NMR) spectroscopy distinguishes the different hydrogen atoms in this compound based on their unique chemical environments. The spectrum typically displays two key signals corresponding to the formyl proton and the thiazole (B1198619) ring proton. The formyl proton (CHO) is highly deshielded and appears as a singlet at approximately 9.8 ppm. The single proton attached to the thiazole ring (C5-H) also resonates as a singlet, typically found around 8.13 ppm.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CHO | ~9.8 | Singlet |

| Thiazole C5-H | ~8.13 | Singlet |

Carbon-13 NMR (¹³C NMR) provides essential information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct peaks for the formyl carbon, and the three carbon atoms of the thiazole ring. The carbonyl carbon of the formyl group is typically the most downfield signal. The C2 carbon, to which the formyl group is attached, and the C4 carbon, bearing the bromine atom, and the C5 carbon each have characteristic chemical shifts that aid in the complete assignment of the carbon framework.

While specific 2D NMR data for this compound is not extensively reported in publicly available literature, the application of these techniques is standard for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would confirm the coupling, or lack thereof, between protons. For this molecule, it would primarily show the absence of correlation between the two singlets, confirming they are not on adjacent carbons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton on the thiazole ring to the carbon atom it is directly attached to (C5).

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range connectivity. It would show correlations between the formyl proton and the C2 carbon of the thiazole ring, and between the C5-H proton and the C4 and C2 carbons, definitively confirming the substituent positions.

The rotational barrier around the single bond connecting the formyl group to the thiazole ring can be investigated using dynamic NMR and variable-temperature studies. These studies can reveal information about the conformational preferences of the molecule, such as whether the formyl group exists in a planar or non-planar arrangement relative to the thiazole ring, and the energy barriers associated with rotation. Such conformational flexibility can be important in its reactivity and interactions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Through-Space Interactions

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₄H₂BrNOS), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks. HRMS can confirm the elemental composition by matching the experimental exact mass to the theoretical calculated mass with a high degree of precision, typically within a few parts per million (ppm). This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

LC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to determine the purity of a sample and to analyze complex mixtures.

In the analysis of thiazole derivatives, LC-MS plays a crucial role in confirming the identity and purity of synthesized compounds. For instance, in the synthesis of 2-hetarylthiazoles, LC-MS analysis confirmed that the purity of the synthesized compounds was greater than 95%. researchgate.net The technique is also invaluable for monitoring the progress of chemical reactions. For example, the reduction of this compound can be monitored using LC-MS to confirm the formation of the product, (4-Bromothiazol-2-yl)methanol, which shows a characteristic [M+1]+ ion at m/z 196.0.

A typical LC-MS setup for the analysis of small molecules like this compound might employ a solid-core HPLC column, such as an Accucore aQ column, which is known for its robustness and ability to provide fast and reliable separations. gcms.cz The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with a gradient elution being used to separate compounds with different polarities. gcms.cz High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which is essential for confirming the elemental composition of a molecule. rsc.orgacs.org

Table 1: Representative LC-MS Parameters for Thiazole Derivative Analysis

| Parameter | Value/Description | Source |

| Column | SUPELCO Ascentis Express C18, 2.7 μm, 4.6 mm × 15 cm | researchgate.net |

| Mobile Phase | Gradient of water and acetonitrile | gcms.cz |

| Detector | Diode-array and mass-selective detector | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI) or Chemical Ionization (CI) | researchgate.netrsc.org |

Collision Cross Section (CCS) Measurements and Predictions

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry provides an additional dimension of separation based on the size, shape, and charge of an ion in the gas phase. acs.org The key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the effective area of the ion as it travels through a buffer gas. nih.gov

CCS values are increasingly used as an additional identifying characteristic for small molecules, complementing mass-to-charge ratio and retention time. acs.orgarxiv.org This is particularly valuable in complex mixture analysis where isobaric and isomeric interferences are common. researchgate.net While experimental CCS databases are growing, they are still limited for many classes of compounds. acs.orgarxiv.org Consequently, computational prediction of CCS values has become an important tool. arxiv.org

For thiazole derivatives, CCS measurements can help to distinguish between isomers and provide conformational information. researchgate.net The combination of LC, IMS, and MS (LC-IM-MS) offers enhanced peak capacity and signal-to-noise ratios, leading to more confident compound identification. arxiv.org The accuracy of CCS measurements is typically high, with inter-laboratory studies showing deviations of less than 2%. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. missouri.edumsu.edu Covalent bonds in a molecule vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a unique spectral fingerprint of the molecule. msu.edu

For this compound, the IR spectrum would exhibit characteristic absorption bands for the aldehyde and thiazole functional groups. The C=O stretching vibration of the formyl group is typically strong and appears in the region of 1700-1710 cm⁻¹. The C=N stretching vibration within the thiazole ring is expected around 1611 cm⁻¹, and the C-Br stretching vibration would be observed at a lower frequency, approximately 1333 cm⁻¹. The aromatic C-H stretching of the thiazole ring would likely appear above 3000 cm⁻¹. libretexts.org

The presence and position of these bands provide strong evidence for the structure of this compound. The region from 1450 to 600 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. msu.edu

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |

| Aldehyde (C=O) | Stretch | 1700-1710 | |

| Thiazole (C=N) | Stretch | ~1611 | |

| Thiazole (aromatic C-H) | Stretch | >3000 | libretexts.org |

| C-Br | Stretch | ~1333 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ijtsrd.comijrpr.com The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. ijrpr.com The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the presence of chromophores and conjugated systems. ijtsrd.com

For this compound, the thiazole ring and the formyl group constitute a conjugated system. This would be expected to give rise to π → π* and n → π* electronic transitions. uzh.ch Studies on similar substituted thiazole derivatives have shown that the absorption maxima are influenced by the nature of the substituents and the solvent polarity. beilstein-journals.orgekb.eg For example, the introduction of an electron-deficient thiazole unit into a dithieno-tetrathiafulvalene system resulted in a bathochromic (red) shift of the main absorption peak. beilstein-journals.org In some cases, charge transfer (CT) bands can also be observed, which are indicative of electron transfer from an electron-rich part of the molecule to an electron-deficient part. beilstein-journals.org

The UV-Vis spectrum of this compound would be expected to show absorption bands in the UV region, and the exact position of the absorption maxima (λmax) would provide insights into the electronic properties of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. thepharmajournal.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions can be determined. thepharmajournal.com

A successful X-ray crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure, including the planarity of the thiazole ring and the conformation of the formyl group relative to the ring.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Formylthiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic properties of molecules. researchgate.net By calculating the electron density, DFT methods can predict a wide range of molecular characteristics with a good balance of accuracy and computational cost. nih.gov

Electronic Structure and Molecular Orbitals

The electronic structure of a molecule, including the arrangement of its molecular orbitals, is fundamental to its reactivity and spectroscopic properties. DFT calculations, often using functionals like B3LYP, are employed to determine the energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For analogous thiazole (B1198619) derivatives, such as ethyl 2-formylthiazole-4-carboxylate, DFT calculations (B3LYP/6-311+G(d,p)) have determined a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Similar calculations for 4-bromo-2-formylthiazole would be expected to reveal the influence of the bromine atom on the electronic properties. The electronegative bromine atom likely modulates the electron density distribution across the thiazole ring.

Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about charge distribution and hyperconjugative interactions that stabilize the molecule. In related formyl-thiazole compounds, NBO analysis has shown strong stabilizing interactions between the formyl group's π* orbital and the thiazole ring's σ orbitals. Electrostatic potential maps, another output of DFT calculations, highlight electron-rich and electron-deficient regions, predicting sites for nucleophilic and electrophilic attack. For this compound, the formyl group and the nitrogen and sulfur heteroatoms are expected to be key sites for molecular interactions.

Table 1: Illustrative Electronic Properties of a Related Thiazole Compound (Ethyl 2-formylthiazole-4-carboxylate) from DFT Calculations

| Property | Value/Observation | Method |

| HOMO-LUMO Gap | 4.8 eV | B3LYP/6-311+G(d,p) |

| Electrostatic Potential | Electron-deficient regions at S and N atoms | B3LYP/6-311+G(d,p) |

| NBO Analysis | Strong hyperconjugative interactions | B3LYP/6-311+G(d,p) |

This table presents data for a similar compound, ethyl 2-formylthiazole-4-carboxylate, to illustrate the types of parameters obtained from DFT calculations.

Vibrational Frequencies and Spectroscopic Predictions

DFT calculations are highly effective for predicting vibrational spectra (Infrared and Raman). globalresearchonline.net By calculating the harmonic vibrational frequencies, researchers can assign experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. globalresearchonline.netorientjchem.org These theoretical predictions are a valuable aid in the structural characterization of newly synthesized compounds. analis.com.my

For instance, in the related compound 4-(4'-Bromophenyl)-2-mercaptothiazole, DFT (B3LYP) and Hartree-Fock (HF) methods have been used to calculate the vibrational frequencies for various bonds. orientjchem.org The C-Br stretching vibration, for example, was theoretically predicted to appear at 648 cm⁻¹ using the B3LYP method. orientjchem.org Similarly, the C-S stretching vibration was calculated at 803 cm⁻¹. orientjchem.org These calculated values are typically scaled to better match experimental results. analis.com.my For this compound, DFT calculations would provide a predicted vibrational spectrum, helping to identify characteristic peaks for the C-Br bond, the formyl C=O group, and the thiazole ring vibrations.

Table 2: Examples of Calculated Vibrational Frequencies (cm⁻¹) for a Similar Compound, 4-(4'-Bromophenyl)-2-mercaptothiazole

| Vibrational Mode | Calculated Frequency (B3LYP) | Calculated Frequency (HF) |

| C-Br Stretch | 648 | 718 |

| C-S Stretch | 803 | 847 |

| C-H Stretch | 3014-3151 | 3038-3108 |

This table shows theoretical vibrational frequencies for an analogous compound to demonstrate the application of DFT in spectroscopic analysis. orientjchem.org

Energetic Profiles of Reaction Pathways

DFT is also instrumental in mapping the energetic landscapes of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. mdpi.com This allows for the determination of activation energies (Ea) and reaction enthalpies (ΔH), providing insight into reaction kinetics and thermodynamics. mdpi.com

Studies on the spontaneous oligomerization of other bromo-substituted heterocycles, like 2-bromo-3-methoxythiophene (B13090750), have utilized DFT to investigate reaction pathways. nih.gov For example, the activation energy for the dimerization of 2-bromo-3-methoxythiophene was calculated to be 12.46 kcal/mol (ΔHa). nih.gov Such calculations can elucidate reaction mechanisms, such as identifying whether a reaction proceeds through a concerted or stepwise pathway. For this compound, DFT could be used to model various reactions, including nucleophilic addition to the formyl group or cross-coupling reactions at the bromine-substituted carbon, predicting the most favorable reaction conditions and potential byproducts. chemrxiv.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of conformational dynamics and intermolecular interactions in different environments, such as in the gas phase or in various solvents. diva-portal.orgresearchgate.net

Conformational Analysis in Solution and Gas Phase

Even relatively small molecules like this compound can exhibit conformational flexibility, primarily through the rotation around single bonds, such as the bond connecting the formyl group to the thiazole ring. MD simulations are an ideal tool for exploring the conformational space of a molecule. researchgate.net These simulations can identify the most stable conformers and the energy barriers between them. nih.gov

The environment can significantly influence conformational preferences. researchgate.net MD simulations can be performed in a vacuum to represent the gas phase and in the presence of explicit solvent molecules (e.g., water, acetonitrile) to model behavior in solution. chemrxiv.orgdiva-portal.org For analogous thiazole derivatives, computational models have predicted dihedral angles and the existence of multiple conformers with small energy differences. A systematic MD study of this compound would reveal its preferred three-dimensional structures in different media and the dynamics of interconversion between these forms.

Intermolecular Interactions

MD simulations provide unparalleled detail about the non-covalent interactions between molecules, which are crucial for understanding the properties of materials in the condensed phase. dovepress.com These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. analis.com.my

By simulating a system containing multiple this compound molecules, one can analyze how they interact with each other and with solvent molecules. The radial distribution function (RDF) is a common tool used in MD analysis to quantify the probability of finding one atom at a certain distance from another. analis.com.my This can reveal specific interaction patterns, such as the formation of hydrogen bonds between the formyl oxygen and hydrogen atoms on neighboring molecules or solvent. For this compound, MD simulations could predict how the molecule solvates in different solvents and identify the key intermolecular forces that govern its solubility and crystal packing.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method used to ascertain the mathematical relationship between the structural properties of a series of chemical compounds and their biological activity. researchgate.net This approach is pivotal in drug discovery and development for predicting the activity of new, unsynthesized analogs, thereby streamlining the process of identifying promising lead compounds. mdpi.com For derivatives of this compound, QSAR studies can provide critical insights into the structural features that govern their biological effects.

A typical QSAR study involves several key steps. mdpi.com First, a dataset of this compound derivatives with experimentally determined biological activities (e.g., antimicrobial, antifungal, or enzyme inhibition) is compiled. guidechem.comnih.gov The three-dimensional structures of these molecules are then generated and optimized to their lowest energy state. Subsequently, a wide array of molecular descriptors is calculated for each derivative. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic, steric, and lipophilic characteristics.

While specific QSAR models for this compound derivatives are not extensively documented in the public literature, the methodology can be illustrated by studies on structurally related heterocyclic compounds like thiazolidine-4-ones and 1,2,4-triazoles. nih.govresearchgate.net For instance, a QSAR study on thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, surface area, and the presence of halogen atoms were positively correlated with antitubercular activity. nih.gov This suggests that for derivatives of this compound, modifications that influence these properties could be key to enhancing a desired biological activity.

The development of a robust QSAR model involves splitting the initial dataset into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.comnih.gov Statistical methods, such as multiple linear regression or partial least squares, are employed to generate a mathematical equation that correlates the descriptors with activity. researchgate.net The resulting model's quality is assessed by statistical parameters like the coefficient of determination (R²) and the cross-validated coefficient (Q²). mdpi.comnih.gov A well-validated QSAR model can then be used to predict the activity of novel derivatives, guiding synthetic efforts toward molecules with potentially higher efficacy.

Prediction of Physico-Chemical Parameters (e.g., XLogP, Topological Polar Surface Area, pKa)

Computational methods are frequently used to predict the physicochemical properties of molecules like this compound. These parameters are crucial for estimating a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

XLogP , a measure of lipophilicity, indicates how a compound distributes between an octanol (B41247) and water phase. It is a key factor in predicting membrane permeability. A higher XLogP value generally corresponds to greater lipid solubility.

Topological Polar Surface Area (TPSA) is calculated based on the surface area occupied by polar atoms (typically oxygen and nitrogen) in a molecule. openeducationalberta.ca It is a strong indicator of a drug's ability to permeate cell membranes. domainex.co.uk Compounds with lower TPSA values are generally more capable of crossing the blood-brain barrier, while those with higher values may exhibit poorer membrane permeability. openeducationalberta.ca

pKa is the negative logarithm of the acid dissociation constant and indicates the tendency of a compound to donate or accept a proton at a given pH. This parameter is vital as the ionization state of a molecule affects its solubility, receptor binding, and membrane transport.

The predicted physicochemical parameters for this compound are summarized in the table below. These values are derived from computational algorithms and provide a valuable preliminary assessment of the compound's likely pharmacokinetic properties.

| Parameter | Predicted Value | Significance |

| XLogP | 1.26 - 1.27 ambeed.comalfa-chemical.com | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |

| Topological Polar Surface Area (TPSA) | 58.2 Ų guidechem.comambeed.com | Suggests good potential for oral absorption and cell membrane permeability. |

| pKa | -2.33 ± 0.10 guidechem.comalfa-chemical.comchemicalbook.com | The highly negative predicted pKa suggests the compound is a very weak base. |

Applications of 4 Bromo 2 Formylthiazole in Chemical Research

Medicinal Chemistry and Drug Discovery

4-Bromo-2-formylthiazole is a versatile heterocyclic compound that serves as a crucial building block in the fields of medicinal chemistry and drug discovery. guidechem.comcymitquimica.com Its unique structure, featuring a reactive aldehyde group and a bromine atom on the thiazole (B1198619) core, makes it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. guidechem.com The thiazole ring is a known scaffold in many biologically active compounds, and this particular derivative allows for diverse chemical modifications, enabling researchers to develop new pharmaceutical agents. guidechem.com

The primary application of this compound in medicinal chemistry is as an intermediate in the synthesis of various pharmaceutical agents. guidechem.comlookchem.com The aldehyde functional group can be readily transformed through reactions like reduction, oxidation, and condensation, while the bromine atom allows for the introduction of different substituents via cross-coupling reactions. This dual reactivity is instrumental in creating libraries of novel compounds for biological screening.

This compound itself has been noted for its potential antimicrobial properties. guidechem.com More significantly, it is a key starting material for creating a range of derivatives that have been investigated for their efficacy against various pathogens. chemimpex.com Research into 4-(4-bromophenyl)-thiazol-2-amine derivatives, which share the bromo-thiazole core, has shown promising antimicrobial activity against both bacteria and fungi. nih.gov In one study, specific derivatives demonstrated significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans, with results comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

This table presents the minimum inhibitory concentration (MIC) in µg/mL for compounds evaluated for their antimicrobial potential.

| Compound | Staphylococcus aureus (MTCC 96) | Escherichia coli (MTCC 443) | Candida albicans (MTCC 227) |

|---|---|---|---|

| Derivative p2 | 6.25 | 6.25 | 12.5 |

| Derivative p3 | 6.25 | 12.5 | 12.5 |

| Derivative p4 | 12.5 | 6.25 | 6.25 |

| Derivative p6 | 12.5 | 12.5 | 6.25 |

| Norfloxacin | 10 | 10 | - |

| Fluconazole | - | - | 10 |

Source: Adapted from research on 4-(4-bromophenyl)-thiazol-2-amine derivatives. nih.gov

The scaffold of this compound is utilized in the development of molecules with potential anti-inflammatory effects. chemimpex.comchemimpex.com Thiazole derivatives are known to exhibit anti-inflammatory properties, and this compound serves as a precursor in their synthesis. For example, research on thiosemicarbazone derivatives containing a bromophenyl group has demonstrated significant anti-inflammatory and antinociceptive effects in animal models. nih.gov The study suggested that the compound's mechanism of action may involve the modulation of inflammatory mediators like histamine. nih.gov

A significant area of research involves the use of this compound to synthesize novel anticancer agents. Derivatives created from this compound have shown significant cytotoxicity against various cancer cell lines, highlighting its potential as a foundational structure for new cancer therapies. Studies on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed that some compounds exhibited notable anticancer activity against the MCF7 human breast adenocarcinoma cell line. nih.gov One derivative, in particular, was identified as the most active compound in the series, with its efficacy approaching that of the standard chemotherapeutic drug, 5-fluorouracil. nih.gov Further research has shown that thiazole derivatives can inhibit cancer cell proliferation by modulating key signaling pathways involved in cell survival and apoptosis.

Table 2: Anticancer Activity against MCF7 Cell Line

Antifungal Agents

As a Building Block for Novel Ligands

The inherent structural features of this compound make it an excellent scaffold for the synthesis of novel ligands. These ligands can coordinate with various metal ions, leading to the formation of complexes with specific catalytic or imaging properties. For instance, it has been utilized in a five-step synthesis to produce a precursor for a Positron Emission Tomography (PET) ligand.

Furthermore, the formyl group of this compound can be readily transformed into other functional groups, such as a hydroxymethyl group through reduction, to create ligands with different coordination properties. The resulting (4-Bromothiazol-2-yl)methanol can act as a ligand, and its derivatives have been explored for their complexing abilities. The versatility of this compound allows for the generation of a library of ligands with tailored electronic and steric properties for various applications in catalysis and materials science.

| Ligand Type | Synthetic Application of this compound |

| PET Ligand Precursor | Utilized in a multi-step synthesis to create a key intermediate for a PET imaging agent. |

| Methanol-based Ligands | Reduced to (4-Bromothiazol-2-yl)methanol to form ligands for metal complexes. |

Precursor for Thiazole-Linked Hybrid Compounds with Therapeutic Attributes

The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. guidechem.com this compound is a key starting material for the synthesis of thiazole-linked hybrid compounds with potential therapeutic applications.

Its utility is demonstrated in the synthesis of various biologically active molecules. For example, it is a precursor in the creation of thiazole derivatives that have shown potential as anticancer agents by inhibiting specific enzymes involved in cancer progression. frontierspecialtychemicals.com The compound can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to attach different aryl groups, leading to the development of novel compounds with enhanced biological activity. smolecule.com For instance, coupling with 4-fluorobenzeneboronic acid yields 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde, a compound investigated for its antimicrobial and anticancer properties. smolecule.com

Research has also shown that this compound can be a starting point for the synthesis of stilbene (B7821643) analogs containing a thiazole moiety, which have been evaluated as DNA topoisomerase IB inhibitors.

| Therapeutic Area | Role of this compound | Example of Synthesized Compound |

| Oncology | Precursor for anticancer agents | Thiazole-based stilbene analogs, 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde |

| Infectious Diseases | Building block for antimicrobial compounds | Thiazole derivatives with antimicrobial properties |

Material Science and Advanced Materials Development

The unique electronic properties of the thiazole ring, combined with the reactivity of the formyl and bromo groups, make this compound a valuable component in the development of new materials.

Development of Novel Materials (e.g., polymers, coatings)

While direct polymerization of this compound is not widely reported, its derivatives are valuable monomers for creating functionalized polymers. The reduction product, (4-Bromothiazol-2-yl)methanol, can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Furthermore, a related compound, 2-Bromothiazole-4-carbaldehyde, has been noted for its use in coatings to improve durability. The ability to introduce the thiazole moiety into polymer chains can impart specific electronic or optical properties to the resulting material.

Synthesis of Fine Chemicals

This compound is classified as a useful research chemical and a building block for organic synthesis, positioning it as an important intermediate in the production of fine chemicals. guidechem.comchemimpex.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The reactivity of the aldehyde and the carbon-bromine bond allows for a variety of chemical transformations, making it a versatile starting point for the synthesis of more complex and high-value molecules.

Application in Electronic Materials

The development of π-conjugated polymers for organic electronics is a rapidly growing field. bohrium.com Thiazole-containing polymers are of interest due to their electron-deficient nature, which makes them suitable for use as n-type semiconductors in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. While not a direct monomer in all cases, this compound can be a precursor to monomers used in the synthesis of such conjugated polymers. The electronic properties of the resulting polymers can be tuned by modifying the structure of the thiazole-containing monomer, for which this compound is a versatile starting point.

Exploration in Optical Materials

Thiazole derivatives have been investigated for their photophysical properties, including fluorescence. kennesaw.edu The electronic structure of the thiazole ring can be modified through the introduction of different substituents, which in turn affects the absorption and luminescence spectra of the molecule. researchgate.net this compound can be used to synthesize various thiazole-containing chromophores. For example, it can serve as a precursor to create thiazole-containing chromones, which have potential as fluorescent probes. researchgate.net The study of such molecules contributes to the development of new optical materials for applications in sensors, imaging, and light-emitting devices.

Agrochemicals

The thiazole ring is a key structural motif in a number of modern agrochemicals. The functional groups of this compound allow for its incorporation into more complex structures with potential pesticidal or herbicidal activity.

Research into new agrochemicals has identified thiazole derivatives as a promising class of compounds. The thiazole nucleus is present in commercial insecticides like Thiamethoxam. globalresearchonline.net The utility of this compound lies in its role as a building block for creating libraries of new compounds to be screened for biological activity.

Studies have demonstrated that derivatives synthesized from brominated thiazoles can exhibit significant insecticidal properties. For instance, novel N-pyridylpyrazole derivatives containing a thiazole moiety have been designed and synthesized, showing good insecticidal activity against significant agricultural pests such as Plutella xylostella (diamondback moth) and Spodoptera exigua (beet armyworm). mdpi.com The synthesis of these complex molecules often starts from functionalized thiazole intermediates, where the bromo- and formyl- groups could serve as handles for elaboration.

Furthermore, research has shown that thiazole-based compounds can be effective against plant pathogens, acting as fungicides. The development of such agrochemicals relies on the availability of versatile starting materials like this compound to build molecular complexity and tune biological efficacy. nih.gov

Table 1: Research Findings on Thiazole Derivatives in Agrochemicals

| Derivative Class | Target Application | Key Research Finding | Reference |

|---|---|---|---|

| N-Pyridylpyrazole Thiazoles | Insecticide | Derivatives showed excellent insecticidal activities against P. xylostella and S. exigua, with some compounds having LC50 values comparable to commercial insecticides. | mdpi.com |

| General Thiazole Derivatives | Fungicide/Herbicide | Thiazole derivatives are utilized in formulating agrochemicals to combat plant pathogens. | |

| Thiazole-based Compounds | Insecticide | Thiazole is a core structure in several insecticides, highlighting its importance in agrochemical design. | globalresearchonline.netjetir.org |

Probe and Sensor Development

The electronically distinct thiazole ring, when incorporated into larger conjugated systems, can produce molecules with useful photophysical properties. This compound serves as a precursor for such systems, which find applications as fluorescent probes and chemical sensors.

Fluorescent probes are essential tools for visualizing molecular processes within biological systems. globalresearchonline.netwikipedia.org The design of these probes often involves a fluorophore (the light-emitting component) and a recognition unit that interacts with the target analyte. semanticscholar.org Thiazole-containing chromones are one class of fluorescent molecules that have been developed for this purpose.

A preparative route to thiazole-containing chromone (B188151) derivatives has been developed using formylthiazoles as starting materials. researchgate.netsemanticscholar.orgdntb.gov.ua The synthesis involves the transformation of the aldehyde group into a propenone, which then undergoes the Algar-Flynn-Oyamada reaction to form the final chromone structure. researchgate.netsemanticscholar.org These thiazole-chromone hybrids are noted for their potential as fluorescent probes for a wide range of research applications, including the imaging of hydrogen sulfide (B99878) (H₂S) in living cells. researchgate.netsemanticscholar.org The specific substitution on the thiazole ring, which can be derived from precursors like this compound, influences the electronic structure and, consequently, the absorption and luminescence spectra of the resulting probe. researchgate.net

Table 2: Research Findings on Thiazole-Based Fluorescent Probes

| Probe Class | Synthetic Precursor Type | Key Research Finding | Reference |

|---|---|---|---|

| Thiazole-Containing Chromones | Formylthiazoles | A preparative approach was developed to synthesize these chromones, which have significant potential as fluorescent probes for various studies. | researchgate.netsemanticscholar.orgdntb.gov.ua |

| 3-Hydroxychromone-based Probes | Formylthiazoles (related structures) | These probes can be designed for high selectivity and sensitivity in detecting specific biological analytes like H₂S. | researchgate.net |

The principles used in designing fluorescent probes can be extended to create chemical sensors for detecting specific ions or molecules. A chemical sensor operates by producing a measurable signal, often a change in fluorescence or color, upon binding to a target analyte.

Chromone-based fluorescent systems, which can be synthesized from this compound derivatives, have been successfully employed as selective chemosensors. For example, a chromone-based fluorescent probe was designed for the ratiometric detection of Palladium (Pd²⁺) ions, demonstrating high selectivity and a low detection limit. rsc.org Similarly, another chromone-based system was developed as a selective fluorescent sensor for Gadolinium (Gd³⁺) ions in water. rsc.org The thiazole moiety can be integrated into these sensor structures to fine-tune their electronic and binding properties, thereby enhancing their selectivity and sensitivity towards the target analyte.

Design of Fluorescent Probes for Biological Imaging

Organic Synthesis

Beyond specific applications, this compound is a broadly useful building block in organic synthesis, providing access to a wide array of more complex heterocyclic structures. dntb.gov.ua

The reactivity of the C-Br bond and the formyl group makes this compound a key intermediate for constructing larger molecular frameworks. The bromine atom at the 4-position is particularly suitable for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. wikipedia.orgnumberanalytics.com

Two prominent examples of such reactions are the Sonogashira coupling and the Stille coupling.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgnumberanalytics.com this compound has been used in Sonogashira couplings to synthesize precursors for advanced materials and research tools. For instance, it was a starting material in a five-step synthesis of a precursor for a PET radioligand, [¹⁸F]SP203, demonstrating its utility in creating molecules for medical imaging. numberanalytics.com

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org The reaction of this compound with an organostannane is a key step in producing 2-formyl-4-(tributylstannyl)thiazole (B112333), which is itself a versatile intermediate for further Stille reactions. This highlights a strategy where the bromine atom is replaced to install a new functionality, which can then be used in subsequent synthetic steps.

These coupling reactions allow for the modular construction of complex molecules, where the thiazole core serves as a central scaffold. For example, coupling this compound with 4-fluorobenzeneboronic acid using palladium catalysis is a method to synthesize 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde, an intermediate for chemical and medicinal research. mdpi.com

Table 3: Application of this compound in Synthesis Reactions

| Reaction Type | Coupling Partner Example | Product/Intermediate Class | Significance | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkynes | Alkynylthiazoles | Used to synthesize precursors for PET radioligands. | numberanalytics.com |

| Stille Coupling | Organostannanes (e.g., Hexabutylditin) | Stannylated Thiazoles | Creates versatile intermediates for further cross-coupling reactions. | |

| Suzuki-Miyaura Coupling | 4-Fluorobenzeneboronic Acid | Aryl-substituted Thiazoles | Provides intermediates for medicinal chemistry and materials science research. | mdpi.com |

Intermediate in Multi-step Synthesis Schemes

The strategic placement of a bromine atom and a formyl group on the thiazole ring makes this compound a valuable and versatile intermediate in the multi-step synthesis of more complex molecules. guidechem.comchemimpex.com Its two distinct functional groups—the electrophilic carbon of the formyl group and the carbon atom bearing the bromo substituent, which is susceptible to metal-halogen exchange or cross-coupling reactions—allow for a variety of sequential and selective transformations. Researchers utilize this compound as a foundational building block for constructing elaborate molecular architectures, particularly in the fields of medicinal chemistry and materials science. guidechem.com

Synthesis of PET Radioligand Precursors